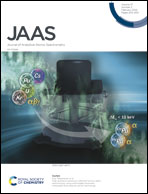Determination of mercury in minerals by combustion/trap/atomic fluorescence spectrometry
Journal of Analytical Atomic Spectrometry Pub Date: 2003-08-29 DOI: 10.1039/B306603G
Abstract
The
Recommended Literature
- [1] Combined experimental/theoretical study of d-glucosamine promoted Ullmann-type C–N coupling catalyzed by copper(i): does amino really count?†
- [2] Ferrimagnetic and relaxor ferroelectric properties of R2MnMn(MnTi3)O12 perovskites with R = Nd, Eu, and Gd†
- [3] Probing the neutral graphene–ionic liquid interface: insights from molecular dynamics simulations†
- [4] Inside front cover
- [5] Effects of nanoparticle surface ligands on protein adsorption and subsequent cytotoxicity†
- [6] Laser desorption and ionization time-of-flightversus matrix-assisted laser desorption and ionization time-of-flight mass spectrometry of Pt(ii) and Ru(iii) metal complexes†
- [7] Inside back cover
- [8] Block copolymer/ferroelectric nanoparticle nanocomposites†
- [9] Study of the diffusion properties of zeolite mixtures by combined gravimetric analysis, IR spectroscopy and inversion methods (IRIS)†
- [10] Hydrodeoxygenation of biodiesel-related fatty acid methyl esters to diesel-range alkanes over zeolite-supported ruthenium catalysts†

Journal Name:Journal of Analytical Atomic Spectrometry
Research Products
-
CAS no.: 10432-84-5
-
CAS no.: 121578-13-0
-
CAS no.: 1291-72-1









